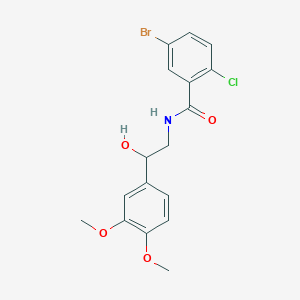
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid, also known as MES or 2-(N-Morpholino)ethanesulfonic acid, is a widely used buffer in biochemical and physiological research. It is a zwitterionic compound that maintains a constant pH in a solution, making it an essential component in many laboratory experiments.
Mechanism of Action
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid functions as a buffer by accepting or releasing protons to maintain a constant pH in a solution. It has a pKa value of 7.1, which makes it an effective buffer at pH 6.1-8.1.
Biochemical and Physiological Effects:
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid has several advantages as a buffer. It is highly soluble in water and has a low UV absorbance, which makes it ideal for use in spectrophotometry. It also has a low buffer capacity, which allows for precise pH control. However, (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid has a limited buffering range and is not effective at pH values outside of 6.1-8.1.
Future Directions
There are several future directions for research involving (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid. One area of interest is the development of new buffer systems that are more effective at maintaining a constant pH at a wider range of pH values. Another area of interest is the use of (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid in the synthesis of new organic compounds. Finally, there is a need for further research on the potential long-term effects of (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid on living organisms.
Conclusion:
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid is an essential component in many laboratory experiments. Its ability to maintain a constant pH in a solution makes it an effective buffer in biochemical and physiological research. While it has several advantages, it also has limitations that need to be considered when designing experiments. Further research is needed to explore new buffer systems and to better understand the potential long-term effects of (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid on living organisms.
Synthesis Methods
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid can be synthesized through a two-step process. The first step involves the reaction of morpholine with ethylene oxide to form N-(2-hydroxyethyl)morpholine. The second step involves the reaction of N-(2-hydroxyethyl)morpholine with methanesulfonic acid to form (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid.
Scientific Research Applications
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid is commonly used as a buffer in biochemical and physiological research. It is often used in electrophoresis, chromatography, enzyme assays, and cell culture. It is also used in the synthesis of various organic compounds.
properties
IUPAC Name |
(3S,4R)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-7-2-4(3)6/h2-5H,1H3,(H,8,9,10);3-4,6H,1-2,5H2/t;3-,4-/m.1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRWCDHUVJIBPS-WKUSAUFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CO1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H](CO1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827062.png)

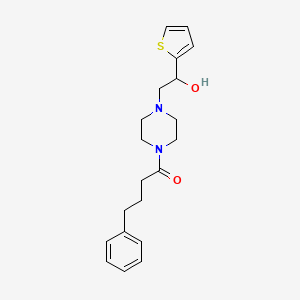

![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2827069.png)


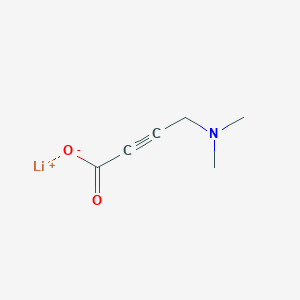
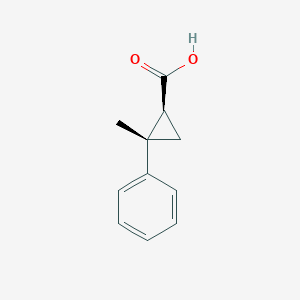
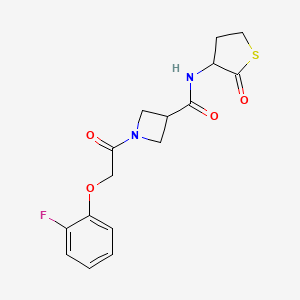
![2-(4-Fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2827078.png)
